(2E)-2-(5-acetylthiophen-2-yl)-3-(thiophen-2-yl)prop-2-enenitrile
Description
(2E)-2-(5-Acetylthiophen-2-yl)-3-(thiophen-2-yl)prop-2-enenitrile is a nitrile-containing α,β-unsaturated carbonyl compound with a conjugated system comprising two thiophene rings and an acetyl group. The (2E)-configuration indicates the trans arrangement of substituents around the double bond, which influences its electronic properties and reactivity. This compound belongs to a class of acrylonitrile derivatives known for their applications in medicinal chemistry, particularly as intermediates in the synthesis of bioactive molecules.
Properties
IUPAC Name |
(E)-2-(5-acetylthiophen-2-yl)-3-thiophen-2-ylprop-2-enenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NOS2/c1-9(15)12-4-5-13(17-12)10(8-14)7-11-3-2-6-16-11/h2-7H,1H3/b10-7+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAQUGAUCPPPMPP-JXMROGBWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(S1)C(=CC2=CC=CS2)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)C1=CC=C(S1)/C(=C/C2=CC=CS2)/C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NOS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2E)-2-(5-acetylthiophen-2-yl)-3-(thiophen-2-yl)prop-2-enenitrile is a thiophene derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article explores its biological activity, mechanisms of action, and relevant case studies.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of thiophene derivatives. For instance, a study assessed various thiophene compounds against Acinetobacter baumannii and Escherichia coli, demonstrating minimum inhibitory concentrations (MICs) ranging from 4 to >64 mg/L . The compound exhibited bactericidal effects, enhancing membrane permeability and reducing bacterial adherence to host cells.
Table 1: Antimicrobial Activity of Thiophene Derivatives
| Compound | MIC (mg/L) | Bacterial Strain | Mechanism of Action |
|---|---|---|---|
| 4 | 16 | A. baumannii | Membrane permeabilization |
| 5 | 32 | E. coli | Increased membrane permeability |
| 8 | 32 | Col-R E. coli | Reduced adherence to host cells |
Anti-inflammatory Activity
Thiophene derivatives have also shown significant anti-inflammatory properties. A review highlighted that certain thiophene compounds can inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are crucial in the inflammatory process . For example, compound 4 demonstrated a 57% inhibition of the enzyme 5-LOX at a concentration of 100 µg/mL .
Table 2: Anti-inflammatory Effects of Thiophene Derivatives
| Compound | Concentration (µg/mL) | Inhibition (%) | Target Enzyme |
|---|---|---|---|
| 4 | 100 | 57 | 5-LOX |
| 5 | 10 | TNF-α & IL-8 | COX/LOX |
The mechanisms by which this compound exerts its biological effects include:
- Inhibition of Pro-inflammatory Cytokines : Studies indicate that thiophene derivatives can downregulate pro-inflammatory cytokines such as TNF-α and IL-6, while promoting anti-inflammatory cytokines like IL-10 .
- Enzyme Inhibition : The compound's ability to inhibit COX and LOX enzymes suggests a pathway for reducing inflammation through the blockade of arachidonic acid metabolism .
- Membrane Interaction : The antimicrobial activity is hypothesized to involve disruption of bacterial membranes, leading to increased permeability and cell death .
Study on Inflammation Models
In a study utilizing LPS-induced inflammation models, a thiophene derivative was able to significantly reduce inflammation markers when administered at specific dosages, demonstrating its potential as an anti-inflammatory agent in vivo .
Antimicrobial Efficacy Assessment
Another research effort focused on evaluating the efficacy of various thiophene derivatives against resistant strains of bacteria. The findings indicated that specific substitutions on the thiophene ring could enhance antimicrobial activity, providing insights into structure-activity relationships .
Comparison with Similar Compounds
The structural and functional similarities of (2E)-2-(5-acetylthiophen-2-yl)-3-(thiophen-2-yl)prop-2-enenitrile to other prop-2-enenitrile derivatives allow for meaningful comparisons. Below is an analysis of key analogs:
Structural and Functional Group Variations
Key Observations :
- Electron-Withdrawing Effects : The acetyl group in the target compound provides moderate electron withdrawal compared to the stronger benzoyl group in the analog from . This difference may influence reactivity in Michael additions or Diels-Alder reactions .
- Polarity and Solubility: The dimethylamino group in ’s compound increases polarity, likely improving aqueous solubility compared to the acetyl-thiophene derivative.
Physicochemical Properties
- Melting Points and Stability : Benzothiazole derivatives (e.g., 5a) have higher melting points (mp > 200°C) due to rigid aromatic systems, whereas the acetyl-thiophene analog may exhibit lower thermal stability owing to the flexible acetyl group .
- Hydrogen Bonding: Compounds with methoxy or amino groups () participate in hydrogen bonding, influencing crystal packing and solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
